(D-His2)-triptorelin is a synthetic analogue of gonadotropin-releasing hormone, specifically designed to enhance the pharmacological properties of the original compound. It is primarily utilized in the treatment of hormone-sensitive conditions such as prostate cancer and central precocious puberty. This compound belongs to a class of medications known as gonadotropin-releasing hormone agonists, which function by modulating the release of hormones from the pituitary gland.
(D-His2)-triptorelin is derived from triptorelin, which is a decapeptide composed of various amino acids including pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues. The modification with D-histidine at position 2 aims to improve its stability and efficacy compared to its parent compound. The chemical classification of (D-His2)-triptorelin falls under peptide hormones and their analogues, specifically categorized as a gonadotropin-releasing hormone analogue.
The synthesis of (D-His2)-triptorelin typically employs solid-phase peptide synthesis (SPPS) techniques. This method involves several key steps:
Common reagents used in this process include coupling agents like N,N’-diisopropylcarbodiimide and deprotecting agents such as trifluoroacetic acid. The reactions are generally performed in anhydrous solvents like dimethylformamide or dichloromethane under inert conditions .
(D-His2)-triptorelin has a complex molecular structure characterized by its specific sequence of amino acids. The molecular formula for triptorelin is , with a molecular weight of approximately 1311.45 g/mol . The presence of D-histidine alters its stereochemistry at position 2, which can influence its biological activity and stability.
During its synthesis, (D-His2)-triptorelin primarily undergoes peptide bond formation. It does not typically engage in oxidation or reduction reactions under physiological conditions but may be susceptible to enzymatic degradation by proteases within biological systems .
The reactions involved in its synthesis include:
(D-His2)-triptorelin functions by initially stimulating the pituitary gland to release luteinizing hormone and follicle-stimulating hormone. Over prolonged exposure, it leads to downregulation of these hormones due to receptor desensitization, resulting in decreased levels of sex hormones such as testosterone and estrogen. This mechanism is particularly useful in treating hormone-dependent cancers and conditions like central precocious puberty .
After administration via intramuscular injection, (D-His2)-triptorelin exhibits rapid absorption with peak plasma concentrations typically reached within one hour .
(D-His2)-triptorelin has significant applications in clinical settings:
CAS No.: 34730-78-4
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 93527-39-0
CAS No.: 7045-51-4